7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid
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Overview
Description
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid is an organic compound that belongs to the category of amino acids. It has a molecular formula of C13H18N2O4 and a molecular weight of 266.29 g/mol. This compound is used in proteomics research and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid typically involves the coupling of 5-hydroxy-pyridine-3-carboxylic acid with heptanoic acid through an amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the synthesis in a laboratory setting can be scaled up for industrial purposes by optimizing reaction conditions and using larger quantities of reagents.
Chemical Reactions Analysis
Types of Reactions
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can yield an alcohol.
Scientific Research Applications
7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid include:
- 5-Hydroxy-pyridine-3-carboxylic acid
- Heptanoic acid
- Other amino acids with similar structures
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a pyridine ring with a hydroxyl group and a heptanoic acid chain. This structure imparts specific chemical and biological properties that make it valuable for research and potential therapeutic applications .
Properties
IUPAC Name |
7-[(5-hydroxypyridine-3-carbonyl)amino]heptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c16-11-7-10(8-14-9-11)13(19)15-6-4-2-1-3-5-12(17)18/h7-9,16H,1-6H2,(H,15,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCBUOAQGBKVRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1O)C(=O)NCCCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00365101 |
Source
|
Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325970-23-8 |
Source
|
Record name | 7-[(5-Hydroxy-pyridine-3-carbonyl)-amino]-heptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00365101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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